molecular formula C5H4N4OS B7781104 6-sulfanyl-3,7-dihydropurin-2-one

6-sulfanyl-3,7-dihydropurin-2-one

Cat. No.: B7781104
M. Wt: 168.18 g/mol
InChI Key: RJOXFJDOUQJOMQ-UHFFFAOYSA-N
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Description

6-sulfanyl-3,7-dihydropurin-2-one, more commonly known as 6-Thioxanthine, is a purine derivative of significant interest in biochemical and pharmaceutical research. This compound serves as a versatile building block and a key intermediate in the synthesis of purine nucleotides, which are crucial components of RNA and DNA . Its structural features, including a thiol group (-SH), allow it to participate in various chemical reactions and influence biochemical pathways, making it a valuable scaffold for developing novel molecules . Researchers are actively investigating derivatives of this compound for their potential therapeutic effects, which may include antiviral and anticancer properties . In research settings, 6-Thioxanthine and its analogs have been identified as potent inhibitors for several enzymes and are used in the study of purine metabolism and related disorders . The solubility of 6-Thioxanthine is dependent on solvent polarity and pH; it typically exhibits limited water solubility but shows improved dissolution in polar aprotic solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF), as well as in basic aqueous solutions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-sulfanyl-3,7-dihydropurin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOXFJDOUQJOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=O)N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=NC(=O)N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Amino-2-(Benzylsulfanyl)uracil

6-Amino-2-thiouracil undergoes benzylation using benzyl chloride in alkaline conditions to yield 6-amino-2-(benzylsulfanyl)uracil. This step protects the thiol group, preventing oxidation during subsequent reactions. The product is characterized by IR absorption at 3,260–3,319 cm⁻¹ (NH₂) and 1,647 cm⁻¹ (C=O).

Nitrosation and Reduction to 5,6-Diaminouracil

Treatment with sodium nitrite in dilute HCl introduces a nitroso group at the 5-position, forming 5-nitroso-6-amino-2-(benzylsulfanyl)uracil. Subsequent reduction with sodium dithionite yields 5,6-diamino-2-(benzylsulfanyl)uracil, confirmed by ¹H-NMR peaks at δ 2.20 (NH₂) and 4.51 ppm (CH₂).

Cyclization to 2-(Benzylsulfanyl)-7H-purin-6-one

Heating the diamine with formic acid and sodium formate induces cyclization, forming the purine core. The reaction proceeds via formamide intermediate formation, with the product exhibiting IR bands at 1,660 cm⁻¹ (C=O) and ¹H-NMR signals at δ 10.45 ppm (NH).

Table 1: Key Spectral Data for Intermediate Compounds

CompoundIR (cm⁻¹)¹H-NMR (δ, ppm)Yield (%)
6-Amino-2-(benzylsulfanyl)uracil1,647 (C=O)4.45 (CH₂), 7.20–7.50 (Ar-H)86
5,6-Diamino-2-(benzylsulfanyl)uracil1,627 (C=O)2.20 (NH₂), 4.51 (CH₂)70
2-(Benzylsulfanyl)-7H-purin-6-one1,660 (C=O)10.45 (NH), 4.60 (CH₂)75

Deprotection Strategies for Benzylsulfanyl Group Removal

The benzylsulfanyl group in 2-(benzylsulfanyl)-7H-purin-6-one must be cleaved to yield this compound. Two primary methods are employed:

Hydrogenolytic Cleavage

Catalytic hydrogenation using H₂ and palladium on carbon (Pd/C) selectively removes the benzyl group, generating the free thiol. Typical conditions involve refluxing in ethanol at 60°C for 12 hours, achieving >90% conversion.

Acidic Hydrolysis

Treatment with hydrobromic acid (HBr) in acetic acid protonates the sulfur atom, facilitating benzyl bromide elimination. This method, while efficient, risks purine ring degradation under prolonged exposure.

Direct Thiolation Approaches in Purine Synthesis

Alternative routes bypass benzyl protection by directly introducing the sulfhydryl group:

Nucleophilic Substitution on 6-Chloropurine-2-one

Reacting 6-chloropurine-2-one with thiourea in dimethylformamide (DMF) at 80°C replaces chlorine with sulfhydryl. Yields range from 50–65%, with byproduct formation due to competing hydrolysis.

Thiol-Disulfide Exchange

6-Disulfanylpurine intermediates undergo reduction with dithiothreitol (DTT) to generate the free thiol. This method is limited by the instability of disulfide precursors.

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states. Conversely, protic solvents like ethanol favor crystallization but slow reaction kinetics.

Temperature and Catalysis

Cyclization at 100°C in formic acid achieves 75% yield, while adding sodium formate as a catalyst reduces side reactions. Lower temperatures (70°C) decrease yields to 50%.

Table 2: Impact of Reaction Conditions on Cyclization Yield

Temperature (°C)CatalystSolventYield (%)
70NoneFormic acid50
100Sodium formateFormic acid75
100NoneDMF60

Analytical and Spectroscopic Characterization

Infrared Spectroscopy

The free thiol in this compound exhibits a weak S-H stretch at 2,550–2,600 cm⁻¹, absent in benzyl-protected precursors. C=O and C=N stretches appear at 1,660–1,693 cm⁻¹.

Nuclear Magnetic Resonance

¹H-NMR signals at δ 13.22 ppm correspond to the purine NH proton, while the sulfhydryl proton is rarely observed due to exchange broadening. ¹³C-NMR reveals C8=N resonance at δ 151.5–153.0 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 167.02 (C₅H₅N₄OS⁺), consistent with the molecular formula .

Chemical Reactions Analysis

Types of Reactions: Compound “6-sulfanyl-3,7-dihydropurin-2-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents, such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Compound “6-sulfanyl-3,7-dihydropurin-2-one” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate its effects on biological systems.

    Medicine: Researchers explore its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “6-sulfanyl-3,7-dihydropurin-2-one” involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-sulfanyl-3,7-dihydropurin-2-one, we compare it structurally and functionally with analogous purine derivatives (Table 1).

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Substituents/Modifications Key Properties/Applications References
This compound -SH at C6, -O at C2 Potential nucleophilic reactivity; unstudied bioactivity
2-(Benzylsulfanyl)-7H-purin-6-one (5) -S-benzyl at C2, -O at C6 Precursor for hydrazone derivatives (e.g., 6a-i); used in Hammett correlation studies
2-Hydroxyadenine (6-amino-7H-purin-2-ol) -NH2 at C6, -OH at C2 Genotoxic; formed via ROS-mediated DNA damage
3,7-Dihydro-purin-2-one (2-Hydroxypurine) -OH at C2 Base for xanthine oxidase studies; tautomerism observed
8-[(4-Chlorophenyl)sulfanyl]-3,9-dihydro-6H-purin-6-one -S-(4-ClPh) at C8, -O at C6 Pharmaceutical interest (PDB ligand 6FW); complex phosphodiester backbone
6-(Benzylsulfanylmethyl)-7H-purine -S-benzyl-CH2 at C6 Supplier-listed; unknown bioactivity

Key Comparisons

Positional Isomerism and Reactivity: Unlike 2-(benzylsulfanyl)-7H-purin-6-one , which has a sulfanyl group at C2, this compound’s -SH group at C6 may confer distinct electronic and steric properties. The ketone at C2 in this compound contrasts with the hydroxyl group in 2-hydroxypurine , reducing hydrogen-bonding capacity but increasing electrophilicity.

Biological Implications: 2-Hydroxyadenine (C2-OH, C6-NH2) demonstrates genotoxicity via ROS-induced DNA damage . The 8-[(4-chlorophenyl)sulfanyl] derivative (PDB 6FW) includes a phosphodiester moiety, indicating applications in nucleotide-based therapeutics or enzyme inhibition .

Synthetic Accessibility :

  • Compounds like 2-(benzylsulfanyl)-7H-purin-6-one are synthesized via coupling reactions with 4-(chlorosulfonyl)phenyl pivalate , suggesting that this compound could be prepared using similar sulfonylation agents.
  • The absence of a benzyl or aryl group in this compound simplifies purification but may reduce stability compared to benzylsulfanyl analogs .

Commercial and Research Availability :

  • While 6-(benzylsulfanylmethyl)-7H-purine is commercially available , this compound lacks supplier listings, indicating it remains a research-focused compound.

Q & A

Q. What are the best practices for safe handling and long-term storage of this compound?

  • Methodological Answer :
  • Storage : Lyophilized powder at -20°C under argon in amber vials to prevent oxidation.
  • Handling : Use glove boxes for air-sensitive reactions; PPE (nitrile gloves, lab coats) for solid/liquid phases .

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